Cibalgin
Description
Structure
2D Structure
Properties
CAS No. |
8015-13-2 |
|---|---|
Molecular Formula |
C23H29N5O4 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H17N3O.C10H12N2O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h5-9H,1-4H3;3-4H,1-2,5-6H2,(H2,11,12,13,14,15) |
InChI Key |
PVWDEINYTFXGFM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
Other CAS No. |
8015-13-2 |
Synonyms |
Cibalgin eunalgit |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization
Pyrazolone (B3327878) Derivatives (Aminopyrine, Propyphenazone)
Pyrazolone is a five-membered heterocyclic compound that serves as a foundational structure for numerous pharmaceuticals. wikipedia.org The derivatives aminopyrine (B3395922) and propyphenazone (B1202635) are classic examples of pyrazolone-based analgesics. semanticscholar.org Their synthesis is rooted in the construction and subsequent modification of the pyrazolone ring.
Classical and Modern Synthetic Pathways for Pyrazolone Ring Systems
The foundational method for synthesizing pyrazolone rings is the Knorr pyrazole (B372694) synthesis, first reported by Ludwig Knorr in 1883. wikipedia.orgjetir.org
Classical Pathway (Knorr Synthesis): This classical approach involves the condensation reaction between a β-ketoester (like ethyl acetoacetate) and a hydrazine derivative (such as phenylhydrazine). wikipedia.orgyoutube.com The reaction proceeds through the formation of an imine with one nitrogen atom, followed by the formation of an enamine with the second nitrogen, leading to cyclization and the formation of the pyrazolone ring. youtube.com This method is a cornerstone for producing a wide array of pyrazole derivatives. nih.govmdpi.com
Modern Synthetic Pathways: Modern synthetic chemistry has expanded upon these classical foundations, introducing more efficient and versatile methods.
Multicomponent Reactions (MCRs): These reactions involve combining three or more reactants in a single step to form the final product. MCRs are highly valued for their atom economy and for reducing the number of purification steps required. beilstein-journals.org For pyrazolones, MCRs can involve the reaction of a β-ketoester, a hydrazine, and an aldehyde to generate highly substituted pyrazolone derivatives in a one-pot process. acs.org
1,3-Dipolar Cycloadditions: This method involves the reaction of a 1,3-dipole, such as a nitrilimine or a diazo compound, with a dipolarophile. nih.gov For instance, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates. nih.gov
Reactions with α,β-Unsaturated Compounds: The cyclocondensation of α,β-unsaturated aldehydes and ketones with hydrazine derivatives can produce pyrazolines, which are then oxidized to form the aromatic pyrazole ring. nih.govpharmaguideline.com
Synthesis of N-Substituted Pyrazolone Analogues
The biological properties of pyrazolones can be significantly altered by introducing substituents at the nitrogen atoms.
N-Alkylation: The –NH group of the pyrazolone ring can be readily alkylated using various reagents like alkyl halides, diazomethane, or dimethyl sulfate (B86663). pharmaguideline.compublish.csiro.au This is a crucial step in the synthesis of compounds like propyphenazone.
N-Arylation: The introduction of aryl groups at the nitrogen position is also a common strategy. This can be achieved through reactions with arylhydrazines during the initial ring formation or via cross-coupling reactions on a pre-formed pyrazolone ring. mdpi.com Ce/SiO2 has been used as a catalyst for the synthesis of N-arylpyrazolone skeletons in aqueous media.
Functionalization Reactions at Pyrazolone Ring Positions
Beyond N-substitution, the carbon atoms of the pyrazolone ring are also targets for functionalization to create diverse analogues. The C4 position is particularly reactive and susceptible to electrophilic substitution. pharmaguideline.comresearchgate.net
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool. For example, palladium-catalyzed C-H acetoxylation can introduce an acetoxy group at the C4 position of 1-aryl-5-pyrazolones. researchgate.net
Thiolation and Thiocyanation: Metal-free methods have been developed for the direct C-H thiolation and thiocyanation of N-substituted pyrazolones using disulfides and thiocyanate salts, respectively. researchgate.net These reactions provide routes to 4-thio-substituted pyrazolone analogues. researchgate.net
Annulation Reactions: The pyrazolone ring can be used as a building block for fused heterocyclic systems. For example, a chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones can produce 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles. researchgate.net
Ring-Opening Reactions: Under specific oxidative conditions, the pyrazolone ring can undergo cleavage. For instance, oxidative ring-opening of 1H-pyrazol-5-amines can yield 1,2-diaza-1,3-diene derivatives, which are versatile synthons for constructing other complex heterocyclic structures. researchgate.net
Catalytic Approaches in Pyrazolone Synthesis
Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. nih.gov
Metal Catalysis: Transition metals like palladium, copper, rhodium, and iron are widely used. organic-chemistry.org Copper-catalyzed condensation reactions can provide pyrazoles at room temperature under acid-free conditions. organic-chemistry.org Rhodium has been used for the ortho-alkylation of N-aryl pyrazoles. researchgate.net
Organocatalysis: Chiral organocatalysts, such as aminothiourea derivatives, have been employed for the enantioselective Michael addition of pyrazolones to nitroolefins, allowing for the synthesis of chiral pyrazolone derivatives. rwth-aachen.de Quinine has been used as a catalyst for asymmetric fluorination of pyrazolones.
Nanocatalysis: Nanoparticles, such as nano-ZnO, have been utilized as efficient and recyclable catalysts for pyrazolone synthesis. mdpi.comnih.gov Magnetic nanoparticles have also been employed, which can be easily recovered using an external magnet. researchgate.net
Green Chemistry Principles in Pyrazolone Production
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jetir.org
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. acs.orgresearchgate.net Many multicomponent reactions for pyrazolone synthesis have been successfully performed in water. nih.gov
Microwave and Ultrasound Irradiation: These energy-efficient techniques can significantly shorten reaction times and increase product yields. nih.govresearchgate.net The synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through four-component condensation under microwave irradiation. nih.gov
Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and reduces environmental impact. researchgate.net Mechanochemical synthesis, which involves grinding solid reactants together, is a solvent-free method that has been applied to the synthesis of polysubstituted pyrazoles. nih.gov
Biodegradable Catalysts: The use of non-toxic, readily available, and biodegradable catalysts like ammonium chloride or l-tyrosine aligns with green chemistry principles. jetir.orgnih.gov
Barbiturate (B1230296) Derivatives (Allobarbital)
Allobarbital is a barbiturate derivative invented in 1912. wikipedia.org Barbiturates are a class of drugs derived from barbituric acid. The synthesis of these compounds, including Allobarbital, is a well-established process in medicinal chemistry. libretexts.org
The general synthesis of barbiturates involves the condensation reaction between a disubstituted malonic ester and urea (B33335). libretexts.orgmdpi.com This process is a twofold nucleophilic acyl substitution, where the amino groups of urea attack the ester groups of the diethyl malonate derivative. libretexts.org
For the synthesis of Allobarbital (5,5-diallylbarbituric acid), the key intermediate is diethyl diallylmalonate. This is typically prepared by the alkylation of diethyl malonate. The reaction involves treating diethyl malonate with a base to form an enolate ion, which then undergoes nucleophilic substitution with an allyl halide (like allyl bromide) to introduce the two allyl groups at the central carbon atom.
A specific manufacturing process for Allobarbital involves the reaction of barbituric acid with allyl bromide in the presence of a cuprous sulfate catalyst and sodium hydroxide (B78521). chemicalbook.com The 5,5-diallylbarbituric acid product is then isolated via filtration. chemicalbook.com
Synthetic Routes to Barbituric Acid and its 5,5-Disubstituted Derivatives
The foundational route to producing 5,5-disubstituted barbiturates like allobarbital is a well-established chemical process. The synthesis typically involves two main steps:
Malonic Ester Alkylation : The process begins with diethyl malonate. This starting material undergoes a sequential double alkylation at the α-carbon. To synthesize allobarbital, allyl halides (e.g., allyl bromide) are used as the alkylating agents in the presence of a base like sodium ethoxide. This reaction yields diethyl diallylmalonate. mdpi.comlibretexts.orglibretexts.org
Condensation with Urea : The resulting 5,5-disubstituted malonic ester is then condensed with urea. This reaction is a twofold nucleophilic acyl substitution, where the amino groups of urea attack the ester groups of the malonate derivative, leading to the formation of the six-membered pyrimidine-2,4,6-trione ring characteristic of barbiturates. libretexts.orglibretexts.org
This classical synthesis pathway offers a versatile method for creating a wide array of barbiturate analogs by simply varying the alkyl halides used in the first step libretexts.orglibretexts.org.
| Step | Reactants | Product | Reaction Type |
| 1 | Diethyl malonate, Sodium ethoxide, Allyl bromide | Diethyl diallylmalonate | Malonic Ester Synthesis (Alkylation) |
| 2 | Diethyl diallylmalonate, Urea, Sodium ethoxide | 5,5-diallylbarbituric acid (Allobarbital) | Condensation |
Stereoselective Synthesis of Chiral Barbiturates
When the two substituents at the 5-position of the barbituric acid ring are different, the carbon becomes a stereocenter, resulting in a chiral molecule. Although allobarbital itself is achiral due to its identical allyl groups, the stereoselective synthesis of chiral barbiturates is a significant area of research because different enantiomers can exhibit distinct biological activities mdpi.comnih.gov.
Several strategies have been developed to achieve enantioselective synthesis:
Organocatalysis : Asymmetric Michael addition reactions catalyzed by chiral organocatalysts, such as squaramide derivatives, have been used to create chiral spiro-barbituric acid derivatives with excellent stereoselectivities (up to >99% enantiomeric excess) mdpi.com.
Metal-Catalyzed Allylation : Palladium-catalyzed asymmetric allylic alkylation (AAA) has been explored for the synthesis of chiral barbiturates. For instance, the synthesis of methohexital, a short-acting anesthetic with a stereocenter, has been approached using palladium-promoted allylation, which can involve kinetic resolution of a racemic starting material mdpi.com.
Chiral Auxiliaries : Another approach involves using chiral auxiliaries to direct the stereochemical outcome of the alkylation steps.
These methods are crucial for accessing optically pure barbiturates, allowing for more precise studies of their structure-activity relationships nih.gov.
| Method | Catalyst/Reagent Example | Key Feature |
| Organocatalysis | Squaramide Catalyst | Asymmetric Michael addition/cyclization |
| Metal-Catalysis | Palladium complexes with chiral ligands | Asymmetric Allylic Alkylation (AAA) |
| Chiral Auxiliaries | N-phenyl pantolactam | Diastereoselective alkylation |
Novel Methodologies for Alkylation at the Barbiturate Core
Beyond the traditional malonic ester pathway, research has focused on developing more direct and efficient methods for C-5 alkylation of the barbituric acid core. Barbituric acid's active methylene group makes it suitable for various condensation and addition reactions tsijournals.com.
Michael Addition : Direct C-alkylation of barbituric acid can be achieved through Michael addition to α,β-unsaturated esters. This reaction has been performed efficiently under solvent-free conditions using catalysts like potassium carbonate supported on nano-mordenite, offering a greener alternative to traditional methods researchgate.net.
Knoevenagel Condensation : The reaction of barbituric acid with various aldehydes in the presence of a catalyst results in 5-arylidene barbituric acid derivatives. This Knoevenagel condensation has been accomplished using environmentally friendly techniques such as grinding with a solid catalyst like sodium acetate (B1210297) at room temperature, avoiding the need for solvents tsijournals.com.
Reductive C-Alkylation : This method involves the reaction of barbituric acid with aldehydes or ketones in the presence of a reducing agent to form mono- or di-alkylated products. This approach has been used to synthesize derivatives with cyclohexylmethyl substituents uno.edu.
These novel methodologies provide alternative pathways that can offer improved yields, simpler procedures, and better environmental profiles for the synthesis of barbiturate derivatives tsijournals.comresearchgate.net.
Drofenine (B1670948) Hydrochloride
Drofenine is an antispasmodic agent that functions as an antagonist of muscarinic acetylcholine (B1216132) receptors smolecule.comcaymanchem.com. Its chemical structure is 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, and it is typically used as a hydrochloride salt to improve its pharmaceutical properties smolecule.com.
Synthetic Routes to Cyclohexylacetate Derivatives
The synthesis of drofenine's core, a 2-cyclohexyl-2-phenylacetate moiety, can be achieved through several routes. A prominent method involves the modification of a precursor molecule, adiphenine (B1664378), through catalytic hydrogenation.
Catalytic Hydrogenation : Early methods used palladium-on-carbon (Pd/C) catalysts under high pressure to reduce the phenyl ring of adiphenine (2-(diethylamino)ethyl diphenylacetate) to a cyclohexyl group. More modern approaches utilize rhodium-based catalysts, which allow the selective hydrogenation to occur under milder conditions (e.g., 1–5 bar H₂, 25–40°C), resulting in yields exceeding 85% smolecule.com. This transition to rhodium catalysts not only reduces energy consumption but also offers better stereochemical control smolecule.com.
Esterification : Another key reaction is the esterification of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol to form the final drofenine molecule.
An alternative pathway involves the esterification of cyclohexene with acetic acid to produce cyclohexyl acetate, which can then be further modified. This process can be optimized using reactive distillation (RD) to achieve high conversion rates acs.org.
| Precursor | Catalyst | Key Transformation | Product |
| Adiphenine | Rhodium-based catalyst | Selective hydrogenation of one phenyl ring | Drofenine |
| Cyclohexene, Acetic Acid | Sulfonic acid-type resin | Esterification | Cyclohexyl Acetate |
Enantioselective Synthesis of Drofenine Stereoisomers
Drofenine possesses a chiral center at the α-carbon of the acetic acid moiety, where the cyclohexyl and phenyl groups are attached smolecule.com. However, it is typically synthesized and used as a racemic mixture. This lack of stereoselectivity often arises from the non-selective hydrogenation step during its synthesis smolecule.com.
While specific enantioselective synthetic routes for drofenine are not widely reported in the literature, the principles of asymmetric synthesis could be applied. Potential strategies include:
Asymmetric Hydrogenation : Employing chiral catalysts during the hydrogenation of a suitable prochiral precursor could favor the formation of one enantiomer over the other.
Chiral Resolution : A racemic mixture of drofenine or a key intermediate could be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of enantioselective syntheses would be valuable for investigating whether the therapeutic activity of drofenine resides primarily in one of its stereoisomers.
Formation and Chemical Properties of Amine Salts
Drofenine is a tertiary amine, which allows it to readily form salts with acids. It is commercially supplied as drofenine hydrochloride (C₂₀H₃₂ClNO₂) smolecule.com.
The hydrochloride salt is formed by reacting the drofenine free base with hydrochloric acid. This conversion is a standard practice in pharmaceutical chemistry for several reasons:
Enhanced Solubility : The salt form is generally more soluble in water than the free base, which is important for formulation.
Improved Stability : Salt formation can increase the chemical stability and shelf-life of the compound.
Handling Properties : The salt is a crystalline solid, which is often easier to handle, purify, and formulate than the free base, which may be an oil.
The chemical properties of drofenine hydrochloride are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₃₁NO₂ · HCl caymanchem.com |
| Molecular Weight | 353.93 g/mol smolecule.comechemi.com |
| Melting Point | 145-147 °C echemi.com |
| Water Solubility | >53.1 µg/mL echemi.com |
| Appearance | Crystalline solid |
Codeine Phosphate (B84403)
Codeine phosphate is a salt of codeine, an alkaloid found in the opium poppy (Papaver somniferum). Its chemical structure is closely related to morphine, differing only by a methyl group on the phenolic hydroxyl. This structural feature is central to its chemical reactivity and the synthetic transformations it can undergo.
The codeine alkaloid is a versatile precursor in the synthesis of various semi-synthetic opioids. Its structure features several reactive sites, including a secondary alcohol at the C-6 position, a tertiary amine, a double bond in the C-ring, and an ether linkage, which allow for a range of chemical modifications.
One of the primary transformations of codeine is its oxidation to codeinone. This reaction targets the secondary alcohol at the C-6 position. Various oxidizing agents can be employed for this conversion. Subsequently, codeinone can serve as an intermediate in the production of other opioids. For instance, it can be converted to 14-hydroxycodeinone, a step that introduces a hydroxyl group at the C-14 position, which is significant for enhancing analgesic potency in some opioid derivatives.
Furthermore, codeine can be a starting material for the synthesis of other naturally occurring and semi-synthetic opioids. For example, a practical synthesis of thebaine has been developed from codeine. This process involves the methylation of the potassium salt of codeine to yield codeine methyl ether, which is then oxidized to thebaine. Similarly, through a series of reactions, codeine can be transformed into oripavine.
Biotransformation pathways for codeine have also been explored using microorganisms. For example, Pseudomonas putida M10 has been shown to transform codeine into various derivatives, including 14-hydroxycodeinone and subsequently oxycodone. These biocatalytic methods offer alternative routes to valuable semi-synthetic opioids.
Key Chemical Transformations of Codeine:
| Starting Material | Reagent/Condition | Product | Significance |
|---|---|---|---|
| Codeine | Oxidation | Codeinone | Intermediate for other opioids |
| Codeinone | Further Oxidation | 14-Hydroxycodeinone | Precursor to potent analgesics |
| Codeine | Methylation and Oxidation | Thebaine | Synthesis of other opioids |
| Codeine | Multi-step Synthesis | Oripavine | Synthesis of other opioids |
The hydroxyl group at the C-6 position of the codeine molecule is a key site for the synthesis of esters and ethers, leading to derivatives with modified properties.
Esterification: Esterification of codeine is commonly achieved by reacting it with an acid anhydride or an acyl chloride. A well-known example is the synthesis of 6-monoacetylcodeine (6-MAC), where the hydroxyl group at the C-6 position is acetylated. This reaction is typically carried out using acetic anhydride. wikipedia.org The acetylation of the C-6 hydroxyl group is a common reaction for opioids containing this functional group. nih.gov
Other esters of codeine have also been synthesized. For instance, in the solid state, codeine phosphate has been found to react with citric acid and tartaric acid to form the corresponding citrate and citrate esters. The synthesis of nicotinic esters of codeine derivatives has also been reported, prepared by reacting the corresponding codeine derivative with nicotinic acid in the presence of triphenylphosphine and diethyl azodicarboxylate. nih.gov Additionally, sulfate esters of codeine have been synthesized through sulfation with a pyridine-SO3 complex. researchgate.net
Etherification: The synthesis of codeine ethers also primarily involves the C-6 hydroxyl group, although the phenolic hydroxyl group in its precursor, morphine, is more commonly alkylated to produce codeine itself (morphine 3-methyl ether). The synthesis of other ethers, such as ethylmorphine (codeine ethyl ether), involves the reaction of codeine with an ethylating agent. Ethylmorphine is metabolized in the liver to morphine. nih.gov The synthesis of higher alkyl analogs of codeine can be achieved by the alkylation of morphine. google.com
Examples of Codeine Ester and Ether Synthesis:
| Derivative Type | Reagent | Product |
|---|---|---|
| Ester | Acetic Anhydride | 6-Monoacetylcodeine |
| Ester | Citric Acid | Codeine Citrate Ester |
| Ester | Nicotinic Acid/Triphenylphosphine/Diethyl Azodicarboxylate | Codeine Nicotinate Ester |
| Ester | Pyridine-SO3 Complex | Codeine Sulfate Ester |
Codeine is an organic base and readily reacts with acids to form salts. The most common salt form used in pharmaceuticals is codeine phosphate. This salt is preferred due to its high water solubility, which is advantageous for oral and parenteral formulations.
The formation of codeine phosphate involves the reaction of the basic nitrogen atom of the codeine molecule with phosphoric acid. This acid-base reaction results in the formation of an ionic bond between the protonated codeine cation and the phosphate anion.
Codeine phosphate can exist in various hydrated forms, with the sesquihydrate and hemihydrate being stable at room temperature. The degree of hydration can influence the physical properties of the solid material, such as its crystal structure and stability. The chemical formula for codeine phosphate is C18H21NO3·H3PO4·H2O (for the monohydrate).
The solubility of codeine phosphate is pH-dependent. As a salt of a weak base and a strong acid, it is freely soluble in water. The resulting aqueous solutions are acidic. The solubility profile is an important consideration in the formulation of pharmaceutical dosage forms.
Properties of Codeine Phosphate:
| Property | Description |
|---|---|
| Chemical Nature | Salt of a weak base (codeine) and a strong acid (phosphoric acid) |
| Water Solubility | High |
| Common Hydrated Forms | Sesquihydrate, Hemihydrate |
Analytical Chemistry Methodologies
Chromatographic Techniques
Chromatographic methods are widely used for the separation and determination of the active ingredients in multi-component formulations like those containing propyphenazone (B1202635), paracetamol, and caffeine (B1668208) tsijournals.comkemdikbud.go.id. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase, enabling their separation and subsequent detection.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Content
HPLC, particularly reversed-phase HPLC (RP-HPLC), is a prevalent technique for the quantitative analysis and purity assessment of paracetamol, propyphenazone, and caffeine mdpi.comijper.orgthegms.co. This method offers high sensitivity, accuracy, and the ability to separate closely related compounds and potential impurities nih.gov.
Several RP-HPLC methods have been developed for the simultaneous determination of these three APIs. One study utilized a C18 column with a mobile phase consisting of water and 2-propanol (80:20 v/v), adjusted to pH 3.0 with 1% o-phosphoric acid, and detected the analytes at 210 nm. Rasagiline was used as an internal standard, with retention times of approximately 1.63 min for Rasagiline, 2.36 min for paracetamol, 3.17 min for caffeine, and 11.22 min for propyphenazone ijper.org. The calibration plots showed linearity over concentration ranges of 3–90 µg/mL for paracetamol, 1.5–45 µg/mL for propyphenazone, and 0.5–15 µg/mL for caffeine ijper.org.
Another RP-HPLC method employed a Shimadzu C18 column with a mobile phase of methanol (B129727) and 20mM phosphate (B84403) buffer (60:40, v/v, pH 2.5) at a flow rate of 1.2 mL/min, with UV detection at 272 nm semanticscholar.orginnovareacademics.in. This method achieved retention times of 2.6 min for paracetamol, 3.0 min for caffeine, and 7.5 min for propyphenazone, demonstrating a rapid analysis time of 10 minutes semanticscholar.orginnovareacademics.in. The method was validated and found to be linear, precise, accurate, sensitive, and robust semanticscholar.orginnovareacademics.in.
A dual-mode gradient HPLC method has also been developed for the simultaneous determination of paracetamol, propyphenazone, and caffeine in the presence of paracetamol impurities (4-aminophenol and 4-nitrophenol) nih.govnih.govoup.com. This method used a C18 column and a ternary mobile phase of acetonitrile, methanol, and water with a changing composition and flow rate, detected at 220 nm nih.govnih.gov. This approach enabled good resolution and a relatively shorter analysis time nih.govnih.gov. Linearity ranges for this method were 10–100 μg/mL for caffeine, 20–400 μg/mL for propyphenazone, and 20–600 μg/mL for paracetamol oup.com.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) in Compound Analysis
Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also utilized in the analysis of these compounds, particularly for identifying and quantifying volatile or semi-volatile components and potential impurities mdpi.comthegms.co. GC-MS can provide structural information through mass spectral fragmentation patterns, aiding in compound identification.
One study used GC-MS to analyze caffeine and acetaminophen (B1664979) (paracetamol) in pharmaceutical samples mecsj.com. The GC-MS analysis showed the existence of both acetaminophen and caffeine, with different retention times and mass fragmentation patterns mecsj.com. This technique is particularly useful for analyzing samples in a gaseous state, which can prevent intermolecular interactions that might affect analysis in liquid states mecsj.com. While the search results specifically mention GC-MS for paracetamol and caffeine, GC could also be applied to propyphenazone, given its chemical structure, although specific detailed methods for propyphenazone alone by GC were not prominently found in this search.
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) for Identification and Quantification
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) are valuable, cost-effective techniques for the identification and quantitative determination of paracetamol, propyphenazone, and caffeine, especially in quality control settings mdpi.commdpi.comresearchgate.netrsc.org. These methods involve separating compounds on a thin layer of stationary phase coated on a plate, followed by detection and quantification, often using densitometry.
Both normal-phase (NP) and reversed-phase (RP) TLC and HPTLC systems have been applied. A normal-phase TLC method combined with densitometry was developed for the simultaneous quantitative determination of propyphenazone, paracetamol, and caffeine, and their separation from potential impurities like 4-chloroacetanilide, 4-aminophenol, and 4-nitrophenol (B140041) mdpi.com. Using silica (B1680970) gel 60F254 plates and a mobile phase of chloroform (B151607) + toluene (B28343) + ethyl acetate (B1210297) + ethanol (B145695) + acetic acid (80%) in a volume ratio of 18:18:7.5:5:0.3, distinct spots were observed for the three APIs mdpi.com. The Rf values obtained were 0.38 ± 0.04 for paracetamol, 0.47 ± 0.02 for caffeine, and 0.60 ± 0.02 for propyphenazone mdpi.com. Spectrodensitometric analysis showed maximum absorption at 272 nm for propyphenazone and caffeine, and 248 nm for paracetamol mdpi.com. The method was validated for specificity, linearity, and accuracy, with good recovery rates mdpi.com.
A comparison of TLC and HPTLC for the analysis of caffeine, propyphenazone, and paracetamol showed that comparable limits of detection (LOD) could be achieved with both techniques mdpi.comresearchgate.net. In the normal phase, similar LOD values were obtained using both TLC and HPTLC plates mdpi.comresearchgate.net. For instance, using NP-HPTLC, LOD values were 0.010, 0.046, and 0.030 µ g/spot for caffeine, propyphenazone, and paracetamol, respectively mdpi.com. With NP-TLC, LOD values were 0.054, 0.029, and 0.016 µ g/spot for caffeine, propyphenazone, and paracetamol, respectively mdpi.com. In the reversed-phase system, lower LOD values were generally obtained using TLC compared to HPTLC mdpi.comresearchgate.net. For economic reasons, TLC plates may be recommended as they are less expensive than HPTLC plates mdpi.comresearchgate.net.
Another TLC densitometry method used silica gel 60 F254 plates and a mobile phase of chloroform: toluene: ethyl acetate: methanol: acetic acid (6:6:1:2:0.1, by volume) with densitometric detection at 220 nm for the simultaneous determination of paracetamol, propyphenazone, and caffeine nih.govnih.gov.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is mentioned as a technique used for the determination of ternary and binary mixtures of paracetamol, propyphenazone, and caffeine tsijournals.comtsijournals.com. SFC can offer advantages for the separation of chiral compounds or those that are not easily analyzed by traditional GC or HPLC, potentially providing faster separations and different selectivity. While the search results indicate its use, detailed methodologies for the specific combination of propyphenazone, paracetamol, and caffeine using SFC were not extensively described in the provided snippets.
Capillary Electrophoresis (CE) for Compound Characterization
Capillary Electrophoresis (CE), including techniques like Micellar Electrokinetic Capillary Chromatography (MEKC or MECC), is another method applied to the analysis of paracetamol, propyphenazone, and caffeine mdpi.comacs.orgpsu.educapes.gov.br. CE separates analytes based on their charge and size within a capillary tube filled with an electrolyte solution.
A micellar electrokinetic capillary chromatography (MECC) method was developed for the simultaneous determination of paracetamol, caffeine, and propyphenazone in pharmaceutical preparations capes.gov.brnih.gov. The separation was achieved using a borate (B1201080) buffer (pH 9.0) containing sodium dodecyl sulfate (B86663) as the background electrolyte capes.gov.brnih.gov. Detection was performed at 200 nm capes.gov.brnih.gov. The migration times were found to be 5.174 min for paracetamol, 5.513 min for caffeine, and 9.366 min for propyphenazone, using diflunisal (B1670566) as an internal standard capes.gov.brnih.gov. The method demonstrated linearity over ranges of 2-200 µg/mL for paracetamol and caffeine, and 3-200 µg/mL for propyphenazone capes.gov.brnih.gov. LODs were reported as 0.6 µg/mL for paracetamol and caffeine, and 0.8 µg/mL for propyphenazone capes.gov.brnih.gov.
Spectroscopic Techniques
Spectroscopic techniques, particularly UV-Visible (UV-Vis) spectrophotometry, are also employed for the analysis of paracetamol, propyphenazone, and caffeine, although they can be challenging for simultaneous determination due to overlapping spectra kemdikbud.go.idnih.govresearchgate.net.
UV-Vis spectrophotometry involves measuring the absorbance of light by the analytes at specific wavelengths. While direct spectrophotometry can be limited for mixtures, methods combining UV-Vis spectroscopy with multivariate calibration techniques, such as Partial Least Squares (PLS) or Principal Component Regression (PCR), have been developed to overcome spectral overlap and enable simultaneous analysis tsijournals.comkemdikbud.go.idtsijournals.comnih.gov.
One study utilized UV spectroscopy coupled with PLS for the simultaneous analysis of paracetamol, propyphenazone, and caffeine in tablet dosage form kemdikbud.go.id. The UV spectra of these compounds show extensive overlapping in the 200-400 nm range kemdikbud.go.id. By using multivariate calibration, a calibration model was built based on the absorbance values at multiple wavelengths kemdikbud.go.id. The performance of the PLS model was assessed by parameters like the coefficient of determination (R²) and root mean square error of calibration (RMSEC), showing good correlation between actual and predicted values kemdikbud.go.id.
Derivative spectrophotometry is another approach used to resolve overlapping spectra nih.govresearchgate.net. This involves calculating the derivative of the absorbance spectrum, which can enhance spectral features and allow for the determination of individual components in a mixture nih.govresearchgate.net.
Raman spectroscopy has also been applied for the identification and spatial distribution analysis of paracetamol, propyphenazone, and caffeine in tablets jagiellonskiecentruminnowacji.pl. Raman imaging allows for the identification of the active substances and excipients within a tablet based on their unique vibrational spectra jagiellonskiecentruminnowacji.pl.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structural identity of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). This method provides detailed information about the connectivity and environment of atoms within a molecule.
For compounds like Propyphenazone, ¹H NMR spectra are available, providing characteristic signals that correspond to different proton environments within the molecule nih.gov. Similarly, ¹H and ¹³C NMR spectroscopy have been utilized in the detailed structural analysis of Aminophenazone, particularly in the context of its cocrystals mdpi.com. The ¹H NMR spectrum of Paracetamol shows signals with chemical shifts consistent with its structure, indicative of a 1,4-substituted aromatic ring with two different substituents rsc.org. High-temperature pulsed-field gradient NMR has also been employed to study the diffusion of Paracetamol in polymer melts acs.org. Coupled techniques, such as HPLC-NMR, have been investigated for the detection and identification of Paracetamol and its metabolites in biological fluids, demonstrating the utility of stopped-flow NMR for characterizing compounds with a UV-chromophore nih.gov. Complexes of Paracetamol with metal ions have also been characterized using ¹H NMR spectroscopy researchgate.net.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify functional groups within a molecule based on their characteristic vibrational frequencies. This technique provides a "chemical fingerprint" that aids in compound identification and can reveal information about molecular interactions and solid forms.
FTIR spectra of Propyphenazone show well-defined bands, particularly between 1800 and 1000 cm⁻¹, with specific bands at 1595, 1497, and 1136 cm⁻¹ offering possibilities for its determination psu.edu, capes.gov.br. For Aminophenazone, characteristic bands in the FTIR spectra include those corresponding to the stretching frequency of the NH₂ group at 3437 and 3300 cm⁻¹, C=O group at 1678 cm⁻¹, and CH₃ group at 2937 and 2850 cm⁻¹ researchgate.net. FTIR spectroscopy has been extensively applied to Paracetamol, with characteristic vibrational peaks for O-H and CH₃ stretching, C=O (amide I) stretching, C=C stretching, N-H amide II bending, and C-N (aryl) and C-O stretching observed at specific wavenumbers researchgate.net, banglajol.info. For instance, the C=O stretching is typically observed around 1654 cm⁻¹ and the N-H band at 1564 cm⁻¹ rsc.org. FTIR is also used for the identification of Paracetamol in tablet formulations using techniques like Diamond ATR shimadzu.co.uk. Simultaneous determination of Propyphenazone and Caffeine in pharmaceuticals has been achieved using FTIR, leveraging specific absorbance measurements psu.edu, capes.gov.br, nih.gov. Caffeine also exhibits characteristic bands in its FTIR spectrum psu.edu, capes.gov.br.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Stability Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique that measures the absorbance of light by a substance in solution in the UV and visible regions of the spectrum. This method is widely used for the quantification of pharmaceutical compounds and can also be applied to stability studies.
UV-Vis spectrophotometry is a frequently employed technique in pharmaceutical analysis for the quantification of Paracetamol shimadzu.co.uk, wjpsonline.com, ijpsr.com, wjpls.org. Paracetamol typically shows an absorption maximum (λmax) at approximately 243 nm in aqueous or methanolic solutions shimadzu.co.uk, researchgate.net. Some methods report a λmax around 200 nm or 257 nm depending on the solvent used wjpsonline.com, wjpls.org. UV-Vis spectroscopy is also effective for quantifying Caffeine, with a characteristic λmax found at 274 nm innovareacademics.in, myfoodresearch.com, nih.gov. This technique is used for spectrophotometer calibration using caffeine as a primary standard, verifying wavelength accuracy and pathlength accuracy mt.com. UV-Vis spectroscopy has been applied to the analysis of caffeine in various beverages thermofisher.com, myfoodresearch.com. Propyphenazone also has a UV spectrum nih.gov.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which helps in structural confirmation and identification. High-Resolution Mass Spectrometry (HRMS) offers enhanced mass accuracy, allowing for precise determination of elemental composition and differentiation of compounds with very similar masses.
GC-MS is a technique used for the analysis of Propyphenazone nih.gov. MS, including HRMS, has been applied in the characterization of Aminophenazone, particularly in the study of its cocrystals mdpi.com. HRMS offers high mass resolution and accuracy, enabling the detection and quantification of compounds in complex matrices numberanalytics.com, alwsci.com. This is particularly relevant for Caffeine analysis numberanalytics.com, alwsci.com, rollins.edu. HRMS has been used in conjunction with techniques like ion mobility spectrometry to study Caffeine metabolites and differentiate isomers based on their fragmentation patterns and protomer formation acs.org, researchgate.net. LC-MS techniques have also been used for the determination of Paracetamol researchgate.net, nih.gov.
Raman Spectroscopy in Solid-State Characterization
Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a sample. It is particularly useful for the characterization of solid-state forms, including different polymorphs, and can be used for identification and quantitative analysis.
Raman spectroscopy has been recognized as a valuable tool for molecular and solid-form identification of Paracetamol nih.gov. It is capable of distinguishing different polymorphic forms of Paracetamol by their distinct lattice phonon spectra in the low wavenumber region (typically 10 to 150 cm⁻¹) nih.gov. Confocal Raman microscopy allows for the detection of phase mixing between different Paracetamol polymorphs within a single crystallite nih.gov. Surface-enhanced Raman scattering (SERS) has been developed for the rapid detection and quantification of Paracetamol rsc.org, aip.org. Raman spectroscopy can be applied for the quantitative estimation of Paracetamol in tablet formulations ijpsr.com, researchgate.net.
Other Physicochemical Characterization Methods
Beyond spectroscopic techniques, other methods provide essential information about the physical form and crystal structure of chemical compounds.
X-ray Diffraction (XRD) for Polymorphism and Crystal Structure Analysis
X-ray Diffraction (XRD), particularly Powder X-ray Diffraction (PXRD) and single-crystal XRD, is a fundamental technique for determining the crystal structure of solid compounds and identifying different polymorphic forms. Polymorphism, the ability of a substance to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a drug.
Single-crystal XRD has been used to determine the crystal structure of Aminophenazone in its cocrystals, revealing details about space groups, unit cell dimensions, and intermolecular interactions like hydrogen bonding researchgate.net, mdpi.com, researchgate.net, diva-portal.org. Powder X-ray diffraction is also used for solid-state characterization of cocrystals involving Aminophenazone acs.org. Caffeine crystallizes in different forms, and its crystal structure, including the anhydrous beta form, has been determined using X-ray powder diffraction data nih.gov, gmga.com.br, researchgate.net. Single-crystal XRD has also been applied to study the crystal structure of caffeine analogs redalyc.org, redalyc.org. Paracetamol exhibits polymorphism, with different crystal modifications described, and XRD is used to characterize these forms rsc.org, nih.gov, banglajol.info.
Thermal Analysis (DSC, TGA) for Phase Transitions and Stability
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are widely used in the pharmaceutical industry for material characterization, including the study of phase transitions and stability.
Differential Scanning Calorimetry (DSC) measures the heat absorbed or released by a sample as a function of temperature. This technique is valuable for determining melting points (Tm), crystallization temperatures (Tc), glass transition temperatures (Tg), and their associated heats of transition. DSC can also be used to assess the purity of crystalline compounds based on the principle of melting point depression caused by impurities. Studies on Phenacetin (B1679774) using DSC have shown its melting peak, and the onset of this melting transition is relatively independent of the heating rate, a characteristic of true melting processes. The presence of impurities, such as p-aminobenzoic acid in Phenacetin, can lead to a depression and broadening of the melting peak.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This technique is useful for investigating processes involving mass loss, such as evaporation, desolvation, or decomposition. TGA can be used to assess the thermal stability of a compound and to determine decomposition temperatures. Unlike melting, decomposition is a kinetic process, and its apparent temperature will shift to higher values with increasing heating rates.
Potentiometric and Conductometric Titrations
Potentiometric and conductometric titrations are electrochemical methods employed in quantitative analysis.
Potentiometric titration involves measuring the potential difference between two electrodes (an indicator electrode and a reference electrode) in a solution as a titrant of known concentration is added. byjus.comuniver.kharkov.ua The endpoint of the titration is determined by a significant change in potential, which corresponds to the completion of the chemical reaction. academicjournals.org This method is applicable to various types of reactions, including acid-base, redox, precipitation, and complexometric titrations. univer.kharkov.ua Potentiometric titration has been used in the analysis of mixtures containing Phenacetin, for example, in determining phenacetin content after hydrolysis in APC tablets. A key advantage is its suitability for colored or turbid solutions where visual indicators are not effective. univer.kharkov.ua It can also be used to determine the concentration of acids or bases, even in mixtures, provided their dissociation constants are sufficiently different.
Chemical Stability, Degradation Pathways, and Reaction Kinetics
Hydrolytic Degradation Mechanisms
Hydrolysis is a common degradation pathway for many pharmaceutical compounds, involving the cleavage of a chemical bond through reaction with water pharmaceutical-journal.comlibretexts.org. This process can be catalyzed by acids or bases, making the pH of the formulation a significant factor in hydrolytic stability philadelphia.edu.jolibretexts.orgekb.eg.
Hydrolysis of Ester Linkages (e.g., Drofenine (B1670948) Hydrochloride)
Drofenine hydrochloride contains an ester functional group, which is particularly susceptible to hydrolysis pharmaceutical-journal.com. The hydrolysis of esters typically involves the nucleophilic attack of water on the carbonyl carbon, leading to the cleavage of the ester bond and the formation of a carboxylic acid and an alcohol pharmaceutical-journal.comlibretexts.org. This reaction can be catalyzed by both acidic and basic conditions. The rate of ester hydrolysis is generally faster than that of amide hydrolysis pharmaceutical-journal.com. While specific kinetic data for the hydrolysis of the ester linkage in drofenine hydrochloride were not extensively detailed in the search results, the general principles of ester hydrolysis apply. The rate of this reaction is pH-dependent, with catalysis observed at low and high pH values pharmaceutical-journal.comlibretexts.orgekb.eg.
pH-Dependent Stability Profiles of Pyrazolone (B3327878) and Barbiturate (B1230296) Rings
Pyrazolone derivatives, such as aminopyrine (B3395922) and propyphenazone (B1202635), and barbiturates, such as phenobarbital (B1680315), contain heterocyclic rings that can undergo hydrolysis. The stability of these rings is significantly influenced by pH.
Pyrazolone Rings: Studies on pyrazolone derivatives indicate that their hydrolysis rate is pH-dependent, often showing faster degradation in acidic or basic media compared to neutral conditions nih.gov. For instance, the hydrolysis rates of certain sulfonylurea herbicides containing pyrazole (B372694) rings were found to be much faster under acidic or basic conditions nih.gov. The mechanism can involve cleavage or contraction of the ring structure nih.gov. While direct studies on the pH-dependent hydrolysis kinetics of aminopyrine and propyphenazone's pyrazolone rings were not prominently featured, the general susceptibility of pyrazolone rings to hydrolysis under varying pH conditions is established nih.govresearchgate.netrsc.orgbeilstein-journals.org.
Barbiturate Rings: Barbiturates, derived from barbituric acid, are known to decompose via hydrolysis nih.govnih.govgatech.educapes.gov.br. This degradation involves the cleavage of the barbiturate ring, typically at the amide bonds gatech.educapes.gov.br. The hydrolysis of barbiturates is also pH-dependent. Alkaline hydrolysis of barbiturates can lead to ring opening and the formation of degradation products such as malonuric acid derivatives gatech.eduresearchgate.net. Studies on phenobarbital and its derivatives have shown that degradation can occur through hydroxide (B78521) ion attack on different forms of the molecule, with the rate being influenced by pH nih.gov. For example, the hydrolysis of phenobarbital N-glucosides showed a sigmoidal pH-rate profile nih.gov. Phenobarbital itself is reported to decompose by hydrolysis methods to ureide and diamide, which can cause discoloration nih.govresearchgate.net.
Data on the pH-dependent degradation of aminopyrine and propyphenazone show that their degradation rates can decrease as pH increases from acidic to alkaline conditions nih.gov.
Table 1: pH Dependence of Degradation for Selected Cibalgin Components (Illustrative based on search results)
| Compound | pH Range Studied (Example) | Observed Trend in Degradation Rate with Increasing pH | Relevant Findings | Source |
| Aminopyrine | 6.5 to 10 | Decreased degradation rate | Hydroxyl radical was a major contributor to degradation. | nih.gov |
| Propyphenazone | 6.5 to 10 | Decreased degradation rate | Reactive chlorine species contributed dominantly to degradation. | nih.gov |
| Phenobarbital | Varied, including alkaline | Hydrolysis occurs, rate is pH-dependent | Decomposes to ureide and diamide; rate influenced by hydroxide ion attack. | nih.govnih.gov |
| Pyrazolone rings | Varied | Faster in acidic or basic media | Hydrolysis can involve cleavage or contraction. | nih.gov |
| Ester linkages | Varied | Catalyzed by acid and base | Rate is pH-dependent, faster than amide hydrolysis. | pharmaceutical-journal.com |
Influence of Water Activity on Solid-State Hydrolysis
Water activity (aw) is a critical factor influencing the stability of solid-state pharmaceutical formulations, particularly those susceptible to hydrolysis aqualab.comtabletscapsules.com. Unlike total moisture content, water activity measures the energy status of water and its availability to participate in chemical reactions and support microbial growth aqualab.comtabletscapsules.comneutecgroup.com.
In solid dosage forms, water can act as a plasticizer, increasing molecular mobility within the solid matrix. This increased mobility can facilitate hydrolytic reactions nih.govnih.gov. Research indicates that the rate of degradation reactions in the solid state is exponentially related to water activity tabletscapsules.com. For drugs that degrade via hydrolysis, controlling water activity is a key strategy to enhance stability and extend shelf life aqualab.comneutecgroup.com. USP chapter <1112> specifically mentions that water activity can be used to reduce the degradation of APIs susceptible to hydrolysis aqualab.com.
Oxidative Degradation Mechanisms
Oxidation is another significant degradation pathway for pharmaceutical compounds, involving the loss of electrons or the gain of oxygen pharmaceutical-journal.comlibretexts.org. This process can be initiated by factors such as light, heat, and the presence of trace metals or reactive oxygen species pharmaceutical-journal.com.
Oxidation Pathways of Aminopyrine and Propyphenazone
Aminopyrine and propyphenazone, both pyrazolone derivatives, are susceptible to oxidative degradation nih.govnih.govpatsnap.comnih.gov.
Aminopyrine: The oxidation of aminopyrine can occur through various mechanisms. Hepatic metabolism of aminopyrine involves oxidative N-demethylation, producing 4-methylaminoantipyrine and 4-aminoantipyrine (B1666024) nih.govtandfonline.com. In the presence of peroxidases like myeloperoxidase and hydrogen peroxide, aminopyrine can be oxidized to an aminopyrine cation radical tandfonline.comnih.govtandfonline.com. This radical can then undergo further reactions, including disproportionation to an iminium cation, which is subsequently hydrolyzed to a demethylated amine and formaldehyde (B43269) nih.gov. Studies using UV/chloramine treatment have shown that hydroxyl radicals are major contributors to aminopyrine degradation, with demethylation in the tertiary amine group being a specific degradation pathway observed nih.gov. Ozonation studies also indicate oxidation of aminopyrine, with demethylation at the nitrogen position as a pathway researchgate.netsmolecule.com.
Propyphenazone: Propyphenazone also undergoes oxidative degradation. Its metabolism primarily involves demethylation and oxidation reactions nih.govpatsnap.com. Similar to aminopyrine, propyphenazone's degradation can be influenced by reactive species. Studies using UV/chloramine treatment found that reactive chlorine species were the dominant contributors to propyphenazone degradation, with proposed pathways including hydroxylation, deacetylation, and dephenylization nih.gov. Ozonation of propyphenazone has been shown to lead to various degradation products through mechanisms including oxidation of carbon-carbon double bonds and ring opening smolecule.com.
Table 2: Oxidative Degradation Pathways and Influencing Factors for Aminopyrine and Propyphenazone
| Compound | Initiating Factors/Species | Proposed Degradation Pathways | Key Findings | Source |
| Aminopyrine | Hepatic enzymes, Peroxidases (e.g., myeloperoxidase), H₂O₂, Hydroxyl radicals, Ozone | N-demethylation, Cation radical formation, Hydrolysis of iminium cation, Hydroxylation, Deacetylation, Dephenylization | Forms 4-methylaminoantipyrine and 4-aminoantipyrine; Cation radical formation is pH-dependent; Hydroxyl radicals are major contributors in UV/chloramine treatment. | nih.govnih.govtandfonline.comnih.govtandfonline.comresearchgate.net |
| Propyphenazone | Oxidation reactions, Reactive chlorine species, Ozone | Demethylation, Oxidation, Hydroxylation, Deacetylation, Dephenylization, Ring opening | Metabolism involves demethylation and oxidation; Reactive chlorine species are dominant contributors in UV/chloramine treatment. | nih.govnih.govpatsnap.comsmolecule.com |
Role of Reactive Oxygen Species in Compound Decomposition
Reactive Oxygen Species (ROS), such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂), play a significant role in the oxidative decomposition of pharmaceutical compounds, including those found in this compound nih.govresearchgate.nettandfonline.com.
Hydroxyl radicals are highly reactive and can initiate degradation through reactions like hydrogen abstraction or addition to aromatic rings nih.govresearchgate.net. Studies on aminopyrine and propyphenazone degradation in water treatment processes have highlighted the involvement of hydroxyl radicals and reactive chlorine species nih.govresearchgate.net. For aminopyrine, hydroxyl radicals were identified as major contributors to its degradation nih.gov.
Singlet oxygen is another reactive species that can cause oxidation of drugs tandfonline.comup.pt. Studies have evaluated the singlet oxygen scavenging activity of various non-steroidal anti-inflammatory drugs, including pyrazolone derivatives tandfonline.comup.pt. While some pyrazolone derivatives like dipyrone (B125322) and aminopyrine showed potent scavenging activity for singlet oxygen, propyphenazone did not display significant scavenging activity at tested concentrations up.pt. This suggests that while some components might be protected by scavenging, others like propyphenazone might be more susceptible to degradation initiated by singlet oxygen if present.
The presence of reactive oxygen species in a formulation or its environment can significantly impact the oxidative stability of the APIs. Strategies to mitigate oxidative degradation often involve the use of antioxidants or packaging that minimizes exposure to oxygen and light pharmaceutical-journal.com.
Photolytic Degradation Studies
Photolytic degradation, or degradation induced by light, is a significant pathway for many pharmaceutical compounds. Studies have examined the photostability of aminopyrine and phenacetin (B1679774) and identified their photodegradation products.
Photostability of Chemical Compounds and Derivatives
Aminopyrine is known to be light-sensitive and will deteriorate in sunlight. chemicalbook.comlookchem.com It is described as stable in air but affected by light. chemicalbook.com Phenacetin is also noted as being light-sensitive. fishersci.se
Comparative studies in aqueous solutions have indicated that aminopyrine is a highly photoreactive pyrazolone derivative. amazon.compageplace.de Generally, 4-amino substituted pyrazolones exhibit faster reaction rates under photolytic conditions compared to 4-alkyl derivatives. amazon.compageplace.de This order of photoreactivity observed in aqueous solutions tends to remain consistent in the solid state. amazon.compageplace.de
Identification of Photodegradation Products
In the presence of oxygen, the photolysis of aminopyrine is accompanied by a photo-oxidation reaction. amazon.compageplace.de In the solid state, a primary photolytic reaction for aminopyrine involves a Type I photo-oxidation of the methyl group at position 5. This process is attributed to the spatial arrangement in the crystal lattice, which facilitates hydrogen abstraction from the methyl group by a neighboring carbonyl group. The resulting radical then adds oxygen. amazon.com
While specific detailed lists of all photodegradation products for aminopyrine and phenacetin under various conditions were not extensively detailed in the search results beyond the general mechanisms, the degradation pathways for aminopyrine under UV/chloramine treatment have been proposed to include hydroxylation, deacetylation, and dephenylization. researchgate.netnih.gov Demethylation in the tertiary amine group was specifically observed in aminopyrine degradation under these conditions. researchgate.netnih.gov
Thermal and Solid-State Reactions
Temperature plays a crucial role in the stability of chemical compounds, influencing thermal decomposition and solid-state reactions.
Solid-State Esterification and Acetylation (e.g., Codeine Phosphate)
While the provided outline specifically mentions solid-state esterification and acetylation with the example of Codeine Phosphate (B84403), information directly linking these specific reactions to aminopyrine or phenacetin in the solid state was not found in the search results. However, the general concept of solid-state reactions is relevant to the stability of these compounds in solid dosage forms.
Mechanisms of Drug-Excipient Chemical Interactions in Solid Forms
Aminopyrine is incompatible with several substances, including acacia, apomorphine, aspirin, chloral (B1216628) hydrate, iodine, and tannic acid. chemicalbook.com These incompatibilities highlight the potential for drug-excipient interactions in solid formulations, which can lead to degradation. Phenacetin is incompatible with strong oxidizing agents and strong acids. alfa-chemical.com It is also listed as incompatible with strong bases and strong reducing agents. caymanchem.com
Thermal Decomposition Pathways and Kinetics
When heated to decomposition, aminopyrine emits toxic fumes of nitrogen oxides. chemicalbook.comfishersci.sewikipedia.org Phenacetin also emits toxic fumes when heated to decomposition, including carbon oxides and nitrogen oxides. caymanchem.comfishersci.fi
Studies on the thermal decomposition kinetics of aminophenazone (aminopyrine) in the solid state, particularly in mixtures with other drugs like allobarbital and adiphenine (B1664378) hydrochloride, have been conducted using accelerated testing at elevated temperatures (333-353 K). nih.gov These studies determined reaction orders, rate constants, and activation parameters (Q10 degrees, EA, delta H#, delta S#, delta G) for the decomposition of each component within the mixture. nih.gov The effect of individual components on the decomposition rate of others was observed and quantified using the obtained rate constants. nih.gov Rate constants and shelf-life times (t10%) at room temperature were calculated from this accelerated testing data. nih.gov
Phenacetin is generally considered stable under normal conditions. alfa-chemical.comelementalmicroanalysis.comcarlroth.comcarlroth.com It does not decompose or undergo changes within the temperature range studied for its thermodynamic characteristics in the solid state and solutions. nih.gov
While specific kinetic data for the thermal decomposition of pure solid aminopyrine or phenacetin under various conditions was not extensively detailed in the search results, the studies on mixtures containing aminopyrine demonstrate that kinetic parameters like activation energy (E), pre-exponential factor (A), and entropy of activation (∆S) can be determined for the thermal decomposition of related compounds. researchgate.netorientaljphysicalsciences.org
Environmental Degradation and Fate
The environmental fate of pharmaceuticals like propyphenazone and aminophenazone is determined by a combination of processes including dilution, sorption, biodegradation, and chemical transformation during wastewater treatment and in natural aquatic systems acs.orgnih.gov. These compounds can enter the environment primarily through the discharge of treated or untreated wastewater iatp.org.
Transformation of Compounds during Water Treatment Processes (e.g., Chlorination, Ozonation)
Water treatment processes, particularly advanced oxidation processes (AOPs) such as chlorination and ozonation, are employed to remove organic micropollutants, including pharmaceuticals, from water ultraaqua.comnih.govwaterandwastewater.com. The effectiveness and degradation pathways of pyrazolone derivatives during these processes have been studied.
Chlorination is a common disinfection step in water treatment researchgate.netoxymat.com. Studies have shown that pyrazolone-type drugs, including phenazone and propyphenazone, degrade rapidly through chlorination researchgate.net. The degradation kinetics of propyphenazone during chlorination have been investigated under varying conditions of chlorine concentration, bromide concentration, and pH researchgate.net. Half-lives for propyphenazone were found to be in the range of 0.4-173 seconds, depending on these factors researchgate.net. Chlorine concentration was identified as a significant factor influencing the degradation rate of propyphenazone, with increased rates observed at higher chlorine concentrations researchgate.net. The transformation pathways during chlorination primarily involve halogenations, hydroxylations, and dealkylations researchgate.net.
Ozonation is another advanced oxidation process used in water treatment, known for its strong oxidizing properties and effectiveness in degrading organic pollutants waterandwastewater.comepa.govozotech.com. Phenazone, a related pyrazolone, has been found to react rapidly with ozone researchgate.net. While ozonation can be effective in eliminating pollutants, the degradation intermediates and mechanisms for compounds like aminopyrine (aminophenazone) by ozonation have been less reported compared to degradation efficiency researchgate.net. Ozonation can lead to the formation of organic and inorganic disinfection by-products mdpi.com.
Data on the degradation kinetics of propyphenazone and aminophenazone during chlorination highlight their reactivity with chlorine.
| Compound | Process | Half-life Range (s) | Key Factors Influencing Rate | Primary Transformation Pathways |
| Propyphenazone | Chlorination | 0.4 - 173 | Chlorine concentration, pH, bromide concentration researchgate.net | Halogenations, Hydroxylations, Dealkylations researchgate.net |
| Aminophenazone | Chlorination | Not specified in search results, but degrades fast researchgate.net | Not specified in search results | Pyrazolone ring cleavage, hydroxylation, dehydrogenation, halogenation researchgate.net |
| Phenazone | Chlorination | 0.9 - 295 | Chlorine concentration, pH, bromide concentration researchgate.net | Halogenations, Hydroxylations, Dealkylations researchgate.net |
| Phenazone | Ozonation | Rapid reaction | pH researchgate.net | Not specified in detail in search results |
Biodegradation of Compounds in Environmental Systems (e.g., Fungal Degradation)
Biodegradation plays a crucial role in the removal of pharmaceuticals in environmental systems, including wastewater treatment plants and natural waters nih.gov. Fungi, particularly white-rot fungi, have demonstrated the ability to degrade a wide range of organic pollutants due to their production of non-specific extracellular enzymes like laccases frontiersin.orgfrontiersin.orguva.eshibiscuspublisher.com.
Studies have investigated the biodegradation of propyphenazone by fungal cultures. Trametes versicolor, a white-rot fungus, has been shown to cause partial degradation of propyphenazone frontiersin.orgfrontiersin.orgjst.go.jpresearchgate.net. While T. versicolor effectively removed other pharmaceuticals, propyphenazone was among those only partially degraded frontiersin.orgfrontiersin.org. The degradation capacity of fungi is often linked to oxidative enzymatic reactions mediated by oxidases and peroxidases frontiersin.orgfrontiersin.org. Intracellular enzymes may also be involved in the degradation of propyphenazone by Trametes versicolor jst.go.jpresearchgate.net.
Biodegradation can also occur in biologically active systems like sand filtration, where propyphenazone has been shown to degrade taylorandfrancis.com.
| Compound | Biodegrading Organism/System | Extent of Degradation | Key Enzymes/Mechanisms Involved |
| Propyphenazone | Trametes versicolor | Partial degradation frontiersin.orgfrontiersin.orgjst.go.jpresearchgate.net | Extracellular oxidative enzymes (e.g., laccase), potentially intracellular enzymes frontiersin.orgfrontiersin.orgjst.go.jpresearchgate.net |
| Propyphenazone | Biologically active sand filtration | Degraded taylorandfrancis.com | Biodegradation taylorandfrancis.com |
Formation of Environmental Transformation Products
The degradation of propyphenazone and aminophenazone during water treatment and in the environment leads to the formation of various transformation products (TPs). Identifying these TPs is crucial for understanding the complete environmental fate and potential impact of the parent compounds gnest.org.
During chlorination, propyphenazone is transformed into halogenated derivatives through attack on its pyrazolone ring researchgate.net. These products can undergo further transformation via hydroxylation and dealkylation researchgate.net. Specific transformation products identified for propyphenazone during chlorination include N-demethyl-hydroxy-propyphenazone and N-demethyl-chloro-hydroxy-propyphenazone, which remained stable after several days of reaction researchgate.net. Other reported TPs include dichloropropyphenazone and chloro-bromo-propyphenazone (in the presence of bromide), followed by hydroxylation products (monohydroxy-, dihydroxy-, and trihydroxy-propyphenazone), and finally demethylation products like demethyl-hydroxy-propyphenazone and demethyl-chloro-hydroxy-propyphenazone researchgate.net.
For aminopyrine (aminophenazone), chlorination can lead to pyrazolone ring cleavage, hydroxylation, dehydrogenation, and halogenation researchgate.net. Aminopyrine has known transformation products including AMDOPH, 4-Formylaminoantipyrine, 4-Acetamidoantipyrine, and 4-Aminoantipyrine nih.gov.
In environmental systems, including wastewater treatment plants, hydroxylation is a key pathway for chemical transformation acs.org. Hydroxymethyl propyphenazone has been observed as a transformation product, potentially related to hydroxylation of the parent compound during treatment acs.org. Terminal desaturation propyphenazone has also been identified as a transformation product acs.org.
Biodegradation processes also contribute to the formation of transformation products. While specific fungal transformation products for propyphenazone were not detailed in the search results, biodegradation generally involves the breakdown of the parent compound into simpler substances jabonline.in.
It is important to note that transformation products can sometimes be more persistent and mobile than the parent compounds, and their environmental impacts require further assessment nih.gov. Some TPs of aminopyrine have shown potentially greater toxicity than the parent compound based on certain assessment scores acs.org.
| Parent Compound | Process | Identified Transformation Products |
| Propyphenazone | Chlorination | Halogenated derivatives, N-demethyl-hydroxy-propyphenazone, N-demethyl-chloro-hydroxy-propyphenazone, dichloropropyphenazone, chloro-bromo-propyphenazone, monohydroxy-, dihydroxy-, trihydroxy-propyphenazone researchgate.net |
| Propyphenazone | Environmental (WWTPs) | Hydroxymethyl propyphenazone, terminal desaturation propyphenazone acs.org |
| Aminophenazone | Chlorination | Products of pyrazolone ring cleavage, hydroxylation, dehydrogenation, halogenation researchgate.net |
| Aminophenazone | Metabolism/Transformation | AMDOPH, 4-Formylaminoantipyrine, 4-Acetamidoantipyrine, 4-Aminoantipyrine nih.gov |
Spectroscopic Characterization and Tautomerism
Spectroscopic Signatures of Pyrazolone (B3327878) Tautomers
Pyrazolones, such as those found in some Cibalgin formulations (e.g., aminophenazone, propyphenazone), are known to exhibit tautomerism, primarily involving keto-enol and imine-enamine forms. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for identifying and characterizing these tautomeric forms and their relative stabilities in different environments.
¹⁵N NMR spectroscopy is considered a reliable and rapid technique for the structural and tautomeric determination of nitrogen-containing heteroaromatic compounds like pyrazolones. researchgate.netresearchgate.net Studies using multinuclear NMR (¹H, ¹³C, ¹⁵N) have been employed to determine tautomeric equilibrium constants, sometimes at low temperatures to slow down proton exchange. fu-berlin.de For instance, the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one has been investigated using liquid and solid-state NMR, revealing that the compound predominantly exists as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents, while monomers are present in polar solvents like DMSO-d₆. nih.gov The chemical shifts observed in NMR spectra provide specific signatures for different tautomeric forms. For example, in 1-phenyl-1H-pyrazol-3-ol, characteristic ¹H NMR signals include a broad singlet for the OH proton and a singlet for the pyrazole (B372694) H-5. nih.gov ¹³C NMR shows signals for the pyrazole carbons, with coupling constants providing structural information. nih.gov ¹⁵N NMR chemical shifts are also distinct for the nitrogen atoms in different tautomers. researchgate.netnih.gov
IR spectroscopy provides insights into the functional groups present and can help differentiate tautomers based on characteristic vibrational frequencies. For pyrazolones, the presence of carbonyl (C=O) and hydroxyl (O-H) or N-H stretching vibrations can indicate the prevalence of keto or enol/imine tautomers, respectively. mdpi.compnas.org Theoretical calculations of IR spectra can serve as a basis for differentiating tautomers in a mixture. researchgate.net Matrix isolation infrared spectroscopy, supported by DFT calculations, has been used to investigate prototropic tautomerism in aminopyrazoles, predicting the relative stability of different tautomers. researchgate.net
UV-Vis spectroscopy is also utilized, as different tautomeric forms can have distinct electronic absorption characteristics due to variations in conjugation and electronic structure. pnas.orgresearchgate.net The position and intensity of absorption bands (λmax) can provide evidence for the dominant tautomer in a given solvent or condition. jocpr.comfiveable.me For example, some pyrazolone compounds show strong absorption bands attributed to π→π* transitions, confirming the dominance of certain tautomers. jocpr.com
The relative stability of pyrazole tautomers is significantly dependent on the nature of substituents. researchgate.net Electron-donating groups can stabilize certain tautomers, while electron-withdrawing groups may favor others. researchgate.net
Conformational Analysis of Barbiturate (B1230296) Derivatives
Barbiturate derivatives, such as phenobarbital (B1680315), are characterized by a central pyrimidine (B1678525) ring. Conformational analysis of these molecules is important for understanding their solid-state structures, solution behavior, and interactions. Spectroscopic methods, particularly NMR, and computational studies are commonly employed for this purpose.
NMR spectroscopy is a powerful tool for studying the conformations of molecules in solution. fiveable.me Techniques such as ¹H, ¹³C, and 2D NMR experiments can provide information about the relative positions of atoms, dihedral angles, and through-space interactions, which are indicative of specific conformations. fiveable.me Dynamic NMR experiments can be used to study the interconversion between different conformers and determine the energy barriers associated with these processes. fiveable.me
Studies on barbituric acid derivatives have utilized the magnitudes of vicinal heteronuclear coupling constants between α-alkyl hydrogens and carbonyl carbons to determine the conformations of alkyl chains in different media. nih.gov These studies have shown that some barbiturates have low barriers to rotation for alkyl side chains, while others exhibit preferred conformations depending on substituents. nih.gov
Solid-state NMR spectroscopy is valuable for studying the conformations of barbiturates in the solid state, where crystal packing and intermolecular interactions play a significant role. researchgate.net Studies on different polymorphs of phenobarbital using solid-state NMR, combined with computational shielding calculations, have allowed for the assignment of signals and revealed structural and conformational motifs related to the crystal structure. researchgate.netresearchgate.net Differences in NMR spectra between polymorphs with closely related crystal structures are well-reproduced by computations. researchgate.net
Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are often used in conjunction with experimental spectroscopy to explore the potential energy surface of barbiturate derivatives and identify stable conformers. nih.govscielo.br These calculations can predict molecular geometries, energy differences between conformers, and spectroscopic parameters, aiding in the interpretation of experimental data. nih.govscielo.brresearchgate.net For example, conformational studies on barbituric and thiobarbituric acids have been performed using ab initio methods to investigate neutral, protonated, mono-, and di-anionic forms. nih.gov
The conformational preferences of barbiturate derivatives can be influenced by factors such as substituents, solvent interactions (including hydrogen bonding), and crystal packing effects. researchgate.netmdpi.com
Vibrational Spectroscopy for Structural Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information about the molecular structure and bonding in pyrazolone and barbiturate derivatives. These techniques probe the vibrational modes of molecules, which are sensitive to the arrangement of atoms and the presence of specific functional groups. jascoinc.com
IR spectroscopy is widely used to identify functional groups such as carbonyl (C=O), N-H, and C-H bonds, and their characteristic stretching and bending vibrations. researchgate.netresearchgate.netnih.gov Shifts in these vibrational frequencies can indicate changes in bonding or molecular environment, such as those associated with tautomerism or hydrogen bonding. pnas.org For pyrazolones, IR spectra can provide evidence for the presence of different tautomeric forms based on the absorption bands of C=O, O-H, and N-H groups. mdpi.com
Raman spectroscopy provides information about molecular vibrations that are associated with changes in polarizability. jascoinc.com This technique is particularly useful for studying nonpolar or weakly polar bonds and skeletal vibrations. jascoinc.com IR and Raman spectroscopy are often complementary, as vibrations that are strong in IR may be weak in Raman and vice versa. jascoinc.com Raman spectroscopy has been used to characterize and discriminate between different barbiturates, with characteristic peaks assigned to vibrations of functional groups and the pyrimidine ring. researchgate.netspectroscopyonline.com For example, a prominent peak around 653 cm⁻¹ in the Raman spectra of barbiturates has been attributed to the symmetric breathing vibration of the pyrimidine ring. researchgate.net
Studies have employed both IR and Raman microscopy to characterize and differentiate various barbiturate compounds, highlighting the utility of these techniques for structural identification without extensive sample preparation. researchgate.net
Electronic Absorption Characteristics and Molecular Orbitals
Electronic absorption spectroscopy, typically in the UV-Vis region, provides information about the electronic transitions within a molecule. fiveable.melibretexts.org These transitions involve the excitation of electrons from lower-energy molecular orbitals (e.g., HOMO) to higher-energy molecular orbitals (e.g., LUMO). fiveable.melibretexts.orgdergipark.org.tr The wavelengths at which absorption occurs (λmax) and the intensity of the absorption bands are related to the electronic structure and the presence of chromophores and conjugated systems. fiveable.me
For pyrazolone derivatives, the electronic absorption spectra can be influenced by the tautomeric form, as different tautomers may have different degrees of conjugation. researchgate.netjocpr.com UV-Vis spectroscopy has been used to study the tautomerism of pyrazolones, with distinct absorption bands observed for different tautomeric species. jocpr.com Computational methods, such as ZINDO or TD-DFT calculations, are often used to calculate electronic transitions and molecular orbitals, which can aid in the interpretation of UV-Vis spectra and the assignment of absorption bands to specific electronic transitions (e.g., π→π, n→π). researchgate.netnih.govdergipark.org.tr
Barbiturate derivatives, particularly those with conjugated systems or substituents, can also exhibit electronic absorption in the UV-Vis region. researchgate.net Barbituric acid derivatives with phenolic substituents have shown strong absorption in the UV-A region associated with excitation from the highest occupied molecular π orbital to the lowest unoccupied π* orbital. researchgate.net The photochemical properties and absorption characteristics of barbituric acid derivatives can be sensitive to ring substituents. researchgate.net
Theoretical calculations of molecular orbitals (HOMO, LUMO) provide insights into the electronic structure, reactivity, and potential electronic transitions. jocpr.comresearchgate.netdergipark.org.tr The energy gap between the HOMO and LUMO is related to the energy required for electronic excitation and thus the wavelength of maximum absorption. fiveable.memasterorganicchemistry.com
Theoretical and Computational Chemistry
Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure and Properties
Density Functional Theory (DFT) and ab initio methods are widely used to optimize the molecular structure of propyphenazone (B1202635) and calculate its various properties. researchgate.netresearchgate.netdergipark.org.trresearcher.life Studies have employed different basis sets, such as 3-21G(d) and 6-31G(d,p), and functionals like B3LYP, CAM-B3LYP, MPW1PW91, and ωB97XD, to determine optimized geometries and investigate structural parameters like bond lengths and bond angles. researchgate.netresearchgate.netdergipark.org.tr
Quantum chemical calculations provide insights into the electronic structure of propyphenazone, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.netdergipark.org.tr These frontier molecular orbitals are important for understanding the molecule's reactivity and charge transfer characteristics. researchgate.netresearchgate.net Other calculated quantum chemical parameters include hardness, softness, chemical potential, electronegativity, electrophilicity index, nucleophilicity index, electron accepting power, electron-donating power, and polarizability. researchgate.netdergipark.org.tr These parameters can be correlated with biological activities. researchgate.netdergipark.org.tr Molecular electrostatic potential (MEP) analysis is also performed to visualize the charge distribution and predict reactive sites for electrophilic attack. researchgate.netdergipark.org.tr
Molecular Dynamics Simulations for Compound Interactions and Stability
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of propyphenazone and its interactions with other molecules or environments. mdpi.commdpi.comdovepress.compeerj.com These simulations can provide information about the stability of propyphenazone in various systems, such as in solutions or in complexes with proteins. mdpi.commdpi.comdovepress.compeerj.com
MD simulations help to understand the nature and strength of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which play a crucial role in the stability and behavior of the compound. soton.ac.ukmdpi.commdpi.comdovepress.compeerj.com Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the structural stability and flexibility of propyphenazone and its complexes over simulation time. mdpi.commdpi.compeerj.com MD simulations can also be used to investigate the interactions between propyphenazone and polymers in amorphous solid dispersions, providing insights into formulation stability. nih.govdovepress.com
Structure-Activity Relationship (SAR) Studies from a Chemical Perspective
Structure-Activity Relationship (SAR) studies involving propyphenazone and its derivatives are conducted to understand how modifications to the chemical structure influence their properties and activities. sigmaaldrich.comnih.govpjoes.com From a chemical perspective, SAR investigations aim to identify key structural features responsible for desired characteristics, such as improved stability or altered interaction profiles. sigmaaldrich.comnih.govpjoes.com
Computational approaches, including quantum chemical calculations, contribute to SAR studies by providing molecular descriptors and electronic properties that can be correlated with activity. researchgate.netdergipark.org.trresearchgate.net These studies can involve analyzing the impact of substituents on the pyrazolone (B3327878) ring on parameters like HOMO-LUMO gaps, charge distribution, and molecular shape, and relating these to observed biological or physicochemical properties. nih.govresearchgate.netdergipark.org.trpjoes.com
Prediction of Spectroscopic Properties and Reaction Pathways
Quantum chemical calculations are valuable tools for predicting the spectroscopic properties of propyphenazone, aiding in its identification and characterization. researchgate.netresearchgate.netdergipark.org.tr DFT and TD-DFT methods can be used to calculate IR, Raman, and UV-Vis spectra, which can then be compared with experimental data. researchgate.netresearchgate.netdergipark.org.tr The theoretical vibrational spectra help in assigning experimental peaks and understanding the molecular vibrations. researchgate.netdergipark.org.tr Predicted UV-Vis spectra provide information about electronic transitions and absorption maxima. researchgate.netresearchgate.netdergipark.org.tr
Computational methods can also be applied to explore potential reaction pathways of propyphenazone. researchgate.netacs.org This involves studying transition states and energy barriers for possible chemical transformations, providing insights into the compound's reactivity and degradation pathways. researchgate.netacs.org
Computational Design of Novel Analogues
Computational chemistry plays a significant role in the design of novel analogues of propyphenazone with potentially improved properties. sigmaaldrich.comresearchgate.netacs.orgnih.govresearchgate.net By understanding the SAR and the key structural features contributing to desired activities, computational methods can be used to propose modifications to the propyphenazone scaffold. sigmaaldrich.comresearchgate.netacs.orgnih.govresearchgate.net
In silico design strategies can involve virtual screening of chemical libraries, de novo design of molecules, and optimization of existing structures based on predicted properties and interactions. sigmaaldrich.comresearchgate.netacs.orgnih.gov These computational design efforts aim to identify promising candidates for synthesis and experimental evaluation, potentially leading to the discovery of new compounds with tailored characteristics. sigmaaldrich.comresearchgate.netacs.orgnih.govresearchgate.net
Crystallography and Solid State Chemistry
Polymorphism and Amorphism of Pharmaceutical Solids
Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties. In pharmaceuticals, this phenomenon is critical as different polymorphs of an API can have different stability, solubility, and bioavailability.
Codeine Phosphate (B84403): Codeine phosphate is well-known for its ability to form multiple solid-state forms, including hydrates and anhydrates. bgu.ac.ilmedchemexpress.com It exists as a sesquihydrate (1.5 water molecules) and a hemihydrate (0.5 water molecules), both of which are stable at room temperature. bgu.ac.ilnist.gov Upon heating, the sesquihydrate can transform into an unstable monohydrate, which then converts to the hemihydrate. nih.gov Further heating leads to the formation of two anhydrous polymorphs. bgu.ac.ilnih.gov The formation of these different hydrated crystals is dependent on factors such as the solvent used, the concentration of the solution, and the crystallization temperature. nih.gov
Barbital (B3395916) and Allobarbital: Barbiturates, a class of drugs that includes allobarbital, are known for their polymorphic behavior. nih.govwikipedia.org Barbital, a closely related compound, has at least six known solid forms (denoted I⁰, II, III, IV, V, and VI). nih.govacs.org The thermodynamic stability relationship between these forms can be complex. For barbital, forms I⁰, III, and V are enantiotropically related, meaning the stability order changes with temperature. nih.govacs.org At room temperature, the order of thermodynamic stability is I⁰ > III > V > IV. nih.govresearchgate.net Commercial samples of barbital often contain the metastable form III, which exhibits high kinetic stability. nih.govacs.org Allobarbital, a component of some Cibalgin formulations, also displays polymorphism, though it is less extensively characterized than barbital. nih.govnist.gov
Propyphenazone (B1202635): Propyphenazone, another component found in this compound, is also known to exhibit polymorphism, with at least three crystal forms reported. bgu.ac.ilnih.gov The stable form at room temperature is designated as form I, while form II is a high-temperature polymorph. bgu.ac.ilnih.gov A third form has also been identified. bgu.ac.il
| Compound | Known Polymorphs/Forms | Notes |
|---|---|---|
| Codeine Phosphate | Sesquihydrate, Hemihydrate, Monohydrate (unstable), Two Anhydrous Forms | Hydrate formation is common and dependent on crystallization conditions. nih.gov |
| Barbital | Six forms (I⁰, II, III, IV, V, VI) | Complex enantiotropic and monotropic relationships exist between forms. nih.gov |
| Propyphenazone | Three forms | Metastable forms are not stable at room temperature. nih.gov |
Crystal Engineering and Design of Cocrystals and Salts
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net This field is particularly relevant for pharmaceuticals, where the formation of salts and cocrystals can be used to modify the physicochemical properties of an API without altering its chemical structure. chemspider.com
Codeine Phosphate: As an ionic salt, codeine phosphate itself is a product of crystal engineering, designed to improve the solubility and stability of the codeine base. The process for its preparation involves dissolving the codeine base in a suitable solvent like ethanol (B145695) and adding phosphoric acid to facilitate crystallization at a specific pH. cas.org
Barbital and other Barbiturates: Barbiturates are frequently used as model compounds in crystal engineering studies due to their robust hydrogen bonding capabilities. researchgate.netresearchgate.net They can form cocrystals with other molecules, which can alter their physical properties. researchgate.net For instance, barbital forms isostructural molecular complexes (cocrystals) with urea (B33335) and acetamide. researchgate.net The design of these cocrystals relies on the predictable formation of supramolecular synthons, which are recurring hydrogen bond patterns. acs.org The N–H···O hydrogen bonds of the barbiturate (B1230296) ring are key to forming these structures. researchgate.net
Propyphenazone: Propyphenazone has been the subject of cocrystal research. A notable historical example is a cocrystal of propyphenazone and pyrithyldione, which was patented as early as 1937. bgu.ac.ilnih.gov This demonstrates an early application of crystal engineering principles to combine two APIs into a single crystalline phase. bgu.ac.ilnih.gov
Influence of Crystal Habits on Material Properties
Crystal habit refers to the external morphology or shape of a crystal. For a given internal crystal structure (polymorph), the habit can vary depending on the crystallization conditions, such as the solvent, temperature, and presence of impurities. Crystal habit significantly impacts pharmaceutical manufacturing processes and product performance, affecting properties like powder flow, compaction, and dissolution rate. researchgate.net
Codeine Phosphate: The crystal habit of codeine phosphate is strongly influenced by its hydration state. The hemihydrate (COP-H) tends to form single crystals, often as druses with a prismatic habit that can grow larger than 500 μm in length. bgu.ac.il In contrast, the sesquihydrate (COP-S) typically crystallizes as a polycrystalline bulk, forming cracked microcrystals with domains as small as 0.1 μm. bgu.ac.il This stark difference in crystal habit, despite the similar packing of the codeine cations in both forms, is attributed to the different hydrogen-bonding networks dictated by the water content. bgu.ac.il
Barbital: The different polymorphs of barbital exhibit distinct crystal habits. For example, Form I⁰ typically grows as acicular (needle-like) crystals, Form III as prismatic crystals, and Form V as platelets. nih.govresearchgate.net These variations in shape can influence the handling and processing of the bulk powder. Symmetrically shaped crystals generally have better flow and compaction properties compared to needle-shaped crystals. researchgate.net
| Compound Form | Typical Crystal Habit | Significance |
|---|---|---|
| Codeine Phosphate Hemihydrate | Prismatic single crystals | Can be grown to a relatively large size. bgu.ac.il |
| Codeine Phosphate Sesquihydrate | Polycrystalline aggregates of microcrystals | Results in a fine, bulk powder. bgu.ac.il |
| Barbital (Form I⁰) | Acicular (needles) | May lead to poor powder flowability. nih.govresearchgate.net |
| Barbital (Form III) | Prismatic | Commonly found in commercial samples. nih.gov |
| Barbital (Form V) | Platelets | Metastable form with a distinct platy shape. nih.gov |
Hydrogen Bonding Networks in Solid-State Structures
Hydrogen bonds are directional intermolecular interactions that play a crucial role in determining the crystal structures of many organic molecules, including pharmaceuticals. mdpi.com The specific network of hydrogen bonds defines the supramolecular assembly and influences the physical properties of the solid.
Codeine Phosphate: The hydrogen bonding networks in the hydrates of codeine phosphate are complex and critical to their structure and properties. bgu.ac.il In the hemihydrate, dihydrogen phosphate anions are linked by O–H···O hydrogen bonds to form an extended ribbon chain. nih.gov The codeine cations are also linked together in a zigzag chain by O–H···O bonds. nih.gov These two types of chains are further connected by N–H···O bonds and bridging water molecules, creating a complex three-dimensional framework. nih.gov The sesquihydrate features a significantly different and more complex 2D layered network of phosphate anions and water molecules, which accounts for its different crystal habit and stability. bgu.ac.il
Allobarbital and other Barbiturates: Barbiturates are characterized by their ability to form strong and ordered hydrogen bonds. nih.gov A common and robust hydrogen bonding motif in barbiturates is the R²₂(8) dimer, formed through N–H···O interactions between two molecules. nih.gov These dimers can then propagate through various symmetry elements to form one-dimensional ribbon chains. nih.gov The specific arrangement and connectivity of these hydrogen-bonded structures can vary between different polymorphs, leading to differences in their stability and physical properties. nih.gov Allobarbital has a comparatively low association constant in nonpolar solvents, yet it can generate transient hydrogen-bond networks in polymers. nih.gov
Phase Transitions and Crystallization Kinetics
Phase transitions in the solid state involve the conversion of one polymorph or form to another. These transitions can be induced by changes in temperature, pressure, or by solvent mediation. The kinetics of these transitions, as well as the kinetics of crystallization from a solution or an amorphous state, are important for controlling the desired solid form of a drug.
Codeine Phosphate: The hydrates of codeine phosphate undergo thermally induced phase transitions. scbt.com Upon heating, the sesquihydrate dehydrates in a multi-stage process, first transforming to an unstable monohydrate and then to the more stable hemihydrate. nih.govscbt.com Further heating leads to the formation of anhydrous forms. nih.gov It is also possible to achieve a direct solvent-mediated transformation from the sesquihydrate to the hemihydrate, for example, by crystallization from N,N-dimethylformamide. scbt.com
Barbital: The polymorphs of barbital undergo solid-solid phase transitions upon heating. nih.gov For example, Form III transforms to the more stable Form I⁰ at approximately 150 °C. nih.gov Form IV undergoes two solid-solid transformations upon heating. nih.gov The kinetics of these transformations can be studied using techniques like Differential Scanning Calorimetry (DSC) and hot-stage microscopy. nih.gov The crystallization kinetics from an amorphous state can be influenced by factors such as molecular mobility and the presence of excipients like polyvinylpyrrolidone (B124986) (PVP), which can significantly retard crystallization. nih.gov
Propyphenazone: DSC and X-ray powder diffraction data have demonstrated a polymorphic change in propyphenazone as a result of melting. scispace.com When combined with paracetamol, propyphenazone can form a eutectic mixture, which has a lower melting point than either of the individual components. scispace.com The formation of this eutectic can lead to formulation difficulties and affects the crystallinity of the mixture. scispace.com
| Compound | Phase Transition | Condition |
|---|---|---|
| Codeine Phosphate Sesquihydrate | → Hemihydrate → Anhydrous forms | Heating nih.gov |
| Barbital (Form III) | → Form I⁰ | Heating to ~150 °C nih.gov |
| Barbital (Form IV) | → Form III → Form I⁰ | Heating nih.gov |
| Propyphenazone | Polymorphic change | Upon melting scispace.com |
Biotransformation Mechanisms in Vitro and Non Human Models
Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 interactions, non-human enzymes)
The enzymatic biotransformation of the components of Cibalgin, particularly caffeine (B1668208), is significantly mediated by cytochrome P450 (CYP) enzymes. In in vitro systems utilizing human liver microsomes, CYP1A2 is identified as a major enzyme responsible for caffeine metabolism, accounting for a substantial portion of its primary metabolism through N-3 demethylation. pharmgkb.orgnih.govfrontiersin.orgnih.gov While studies primarily focus on human enzymes due to clinical relevance, in vitro systems can also incorporate enzymes from non-human species to assess comparative metabolism.
Research using non-human models, such as Drosophila melanogaster, has also demonstrated the involvement of CYPs in caffeine metabolism. In Drosophila, CYPs, including CYP6d5, CYP6a8, and CYP12d1, have been implicated in the metabolic breakdown of caffeine. plos.org Species-specific differences in the efficiency and dominant pathways of metabolism have been observed. For instance, while CYP1A2 is key in both rats and humans for major caffeine metabolic reactions, the dominant pathway differs, with C-8 hydroxylation being more prominent in rats compared to the 3-N-demethylation pathway in humans. if-pan.krakow.pl Studies comparing caffeine metabolism in hepatic microsomes from humans, rats, and monkeys have indicated species differences in the rate of metabolism. mdpi.com
Propyphenazone's major metabolic route involves demethylation. researchgate.net In vitro assays using human liver microsomes have been employed to study the metabolism of propyphenazone (B1202635), indicating the involvement of enzymes in the formation of hydroxylated metabolites. researchgate.net While specific CYP isoforms responsible for propyphenazone metabolism in non-human models are less extensively documented in the provided results compared to caffeine, the general involvement of hepatic microsomal enzymes in its biotransformation is evident.
Identification and Characterization of Metabolites in In Vitro Systems
In vitro studies have been crucial in identifying and characterizing the metabolites of the compounds found in this compound. For caffeine, primary metabolites identified in in vitro systems, consistent with in vivo findings, include paraxanthine, theobromine (B1682246), and theophylline (B1681296), resulting from N-demethylation, and 1,3,7-trimethyluric acid, formed via C-8 hydroxylation. pharmgkb.orgnih.govusask.capensoft.net These metabolites have been characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govtandfonline.comnih.gov Studies using human liver slices, microsomes, and hepatocyte cultures have shown similar metabolic profiles for caffeine, with consistent ratios of primary demethylated metabolites. tandfonline.comljmu.ac.uk
For propyphenazone, in vitro assays, including those using human liver microsomes, have led to the identification of metabolites. The major metabolic route involves demethylation, with N-(2)-demethylpropyphenazone and its enolglucuronide being noted as significant metabolites. researchgate.net Hydroxylated metabolites of propyphenazone have also been identified in in vitro systems. researchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) have been utilized in the identification of propyphenazone metabolites in non-human species like rats. researchgate.net
Mechanisms of Metabolic Dealkylation and Hydroxylation
Metabolic dealkylation and hydroxylation are key Phase I biotransformation reactions often catalyzed by cytochrome P450 enzymes. bdj.co.jp These mechanisms involve the introduction of oxygen atoms into the substrate molecule. For N-dealkylation, this typically involves the hydroxylation of an alkyl group attached to a nitrogen atom, followed by the cleavage of the carbon-nitrogen bond. usask.cabdj.co.jpontosight.ai Hydroxylation involves the direct insertion of a hydroxyl group into a carbon-hydrogen bond. bdj.co.jpdshs-koeln.de
In the context of caffeine metabolism, N-demethylation occurs at the N-1, N-3, and N-7 positions of the xanthine (B1682287) ring. pharmgkb.orgnih.govusask.ca This process, primarily mediated by CYP1A2, involves the removal of a methyl group. pharmgkb.orgfrontiersin.orgontosight.ai C-8 hydroxylation of caffeine also occurs, leading to the formation of 1,3,7-trimethyluric acid. pharmgkb.orgnih.govusask.ca
For propyphenazone, demethylation is a major metabolic pathway. researchgate.net Hydroxylation reactions also contribute to its biotransformation, leading to the formation of hydroxyl-propyphenazone metabolites. researchgate.net While the specific enzymatic mechanisms for propyphenazone in non-human models are not detailed in the provided results, the general principles of CYP-mediated dealkylation and hydroxylation are applicable to this compound as well, given its metabolism involves these types of reactions.
Metabolic Stability in Microsomal and Cellular Systems (non-human origin)
Metabolic stability studies using in vitro systems, particularly liver microsomes and hepatocytes from various species, are routinely employed in drug discovery to assess the rate at which a compound is metabolized. srce.hrnuvisan.com These studies provide an indication of the compound's potential clearance in vivo and can highlight species differences in metabolism. Liver microsomes contain membrane-bound enzymes like CYPs, while hepatocytes are intact cells containing a broader range of metabolic enzymes and cofactors. bdj.co.jp
Studies have utilized liver microsomes and hepatocytes from a variety of non-human species, including mouse, rat, monkey, mini pig, and dog, to evaluate the metabolic stability of compounds. nuvisan.comnih.gov Comparing the metabolic stability and profiles across species helps in selecting appropriate animal models for preclinical studies. mdpi.comju.edu.jo
While specific quantitative data on the metabolic stability of propyphenazone in non-human microsomal or cellular systems is limited in the provided results, studies have noted lower plasma concentrations in dogs and rabbits compared to humans after comparable doses, which could be indicative of differences in metabolism or other pharmacokinetic factors. researchgate.net
For caffeine, comparative in vitro studies using liver microsomes from different species have shown variations in metabolic rates. mdpi.comju.edu.jo For example, the rate of caffeine metabolism in hepatic microsomes has been reported to be considerably higher in humans than in rats or monkeys in some studies, although discrepancies exist depending on the microsomal preparation. mdpi.com In rats, caffeine has been shown to increase its own metabolic rate in hepatocyte cultures and induce hepatic CYP1A1/1A2 expression, demonstrating metabolic lability and enzyme induction potential in a non-human cellular system. nih.gov
These in vitro and non-human in vivo models provide valuable data for understanding the metabolic fate of compounds like propyphenazone and caffeine, highlighting the enzymatic processes involved, the metabolites formed, and species-specific metabolic characteristics.
Formulation Science: Chemical Aspects
Chemical Aspects of Solid Dispersion and Amorphous Solid Systems
Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing them in a carrier matrix at the molecular level. For a multi-component formulation like Cibalgin, if any of the APIs exhibit poor solubility, this approach could be beneficial. For example, some barbiturates have limited aqueous solubility.
In a solid dispersion, the drug can exist in an amorphous state, which lacks the long-range order of a crystalline solid. This amorphous form has higher free energy and, consequently, greater apparent solubility and dissolution rates. Common carriers used to create solid dispersions include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).
The chemical stability of the drug in an amorphous solid dispersion is a critical concern. The amorphous state is thermodynamically unstable and can revert to the more stable crystalline form over time, a process known as recrystallization. The presence of moisture can act as a plasticizer, increasing molecular mobility and accelerating recrystallization. Chemical interactions between the drug and the carrier, such as hydrogen bonding, can help to stabilize the amorphous form and inhibit crystallization. Studies on caffeine (B1668208) have demonstrated the use of solid dispersion techniques with carriers like nicotinamide to enhance dissolution rates. nih.gov
Role of pH and Ionic Strength in Solution Stability
The stability of ionizable drug molecules in aqueous solutions is often highly dependent on pH. For the components of this compound, their stability can be significantly influenced by the pH of the environment. For instance, codeine phosphate (B84403) solutions are relatively stable at a pH of 3.5. nih.gov The degradation of codeine in aqueous solutions is subject to both acid and base catalysis. nih.gov
The rate of hydrolysis of many drugs follows a V-shaped or U-shaped pH-rate profile, where the minimum degradation rate is observed at a specific pH. For barbiturates, the degradation kinetics can be complex, involving hydroxyl-ion attack on the undissociated and monoanionic forms of the molecule. researchgate.net
Ionic strength, a measure of the total concentration of ions in a solution, can also affect the rate of degradation reactions. According to the Brønsted-Bjerrum equation, the rate of a reaction between ions is influenced by the ionic strength of the solution. However, for some drug degradation reactions, the effect of ionic strength may not be significant. researchgate.net
Chemical Aspects of Degradation Product Formation in Formulated Products
The chemical degradation of active pharmaceutical ingredients in a formulated product can lead to a loss of potency and the formation of potentially harmful impurities. The degradation pathways are specific to the chemical structure of each API and can be influenced by environmental factors such as heat, light, and moisture, as well as interactions with excipients. Common degradation pathways include hydrolysis, oxidation, and photolysis. synthinkchemicals.com
For instance, aminophenazone is known to decompose in aqueous solutions, and its degradation can be accelerated by oxidation. nih.gov The degradation products can be separated and identified using techniques like thin-layer chromatography. nih.gov Barbiturates can also undergo degradation. For example, phenobarbital (B1680315) in a 57-year-old solution was found to have degraded into pheneturide and 3-aminopentanoic acid. researchgate.net
The formation of degradation products for codeine phosphate is influenced by temperature, light, and pH. nih.gov It is also sensitive to light. noaa.gov The identification and control of these degradation products are essential for ensuring the safety and efficacy of the final pharmaceutical product.
Table 2: Common Degradation Pathways for Pharmaceutical Compounds
| Degradation Pathway | Description | Examples of Susceptible Functional Groups |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Esters, amides, lactams, imides. |
| Oxidation | Loss of electrons or an increase in oxidation state. | Phenols, thiols, aldehydes, amines. |
| Photolysis | Degradation caused by exposure to light. | Compounds with chromophores that absorb UV or visible light. |
| Isomerization | Conversion of a molecule into an isomer with a different spatial arrangement of atoms. | Chiral centers, double bonds. |
Advanced Research Directions
Development of Analytical Reference Standards for Degradation Products
The stability of pharmaceutical compounds is critical, and understanding their degradation pathways is essential for quality control. For compounds like propyphenazone (B1202635) and caffeine (B1668208), which can be found in combined formulations, the development of analytical reference standards for their degradation products is an important area of research. While specific reference standards for all potential degradation products of propyphenazone and caffeine were not extensively detailed in the search results, the degradation of related pyrazolone (B3327878) derivatives like aminophenazone has been studied, highlighting oxidative processes medwinpublishers.com. The need for stabilized liquid formulations containing aminophenazone and allobarbital (historically associated with Cibalgin) underscores the relevance of studying degradation pathways for related compounds like propyphenazone medwinpublishers.com.
Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TCL), are routinely developed and validated for the determination of propyphenazone and caffeine in pharmaceutical preparations mdpi.comajpaonline.comejgm.co.uknih.govresearchgate.netresearchgate.net. These methods are foundational for identifying and quantifying degradation products. The development of specific reference standards for these degradation products would enable more accurate assessment of drug stability and purity over time. Research in this area would involve forced degradation studies under various conditions (e.g., thermal, hydrolytic, oxidative, photolytic) to generate degradation products, followed by their isolation, characterization, and synthesis to establish certified reference standards.
Chemometric Applications in Analytical Method Development and Validation
Chemometrics, the application of mathematical and statistical methods to chemical data, plays a significant role in the development and validation of analytical methods for complex mixtures containing compounds like propyphenazone and caffeine. These techniques are particularly useful for the simultaneous determination of multiple components in pharmaceutical formulations, often without the need for extensive separation.
Studies have successfully employed chemometric approaches, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), coupled with UV spectrophotometry for the simultaneous determination of propyphenazone and caffeine, often alongside paracetamol unesp.brtsijournals.comtsijournals.comusd.ac.id. These methods offer advantages in terms of simplicity, speed, and cost-effectiveness compared to traditional chromatographic methods for routine analysis and quality control tsijournals.comusd.ac.id.
Chemometric models are built using multivariate calibration, analyzing the spectral data of mixtures with varying concentrations of the components. The performance of these models is evaluated based on parameters such as the Predicted Residual Error Sum of Squares (PRESS), Standard Error of Prediction (SEP), and percentage recoveries tsijournals.comtsijournals.com.
Here is an example of how chemometric methods can be applied:
| Chemometric Method | Application | Advantages | Cited Studies |
| Principal Component Regression (PCR) | Simultaneous determination of propyphenazone and caffeine in mixtures. tsijournals.comtsijournals.com | Can handle collinearity in spectral data. | tsijournals.comtsijournals.com |
| Partial Least Squares (PLS) | Simultaneous determination of propyphenazone and caffeine in mixtures. unesp.brtsijournals.comtsijournals.comusd.ac.id | Effective for complex matrices and multiple components. | unesp.brtsijournals.comtsijournals.comusd.ac.id |
These chemometric approaches contribute to the development of robust and efficient analytical methods for the quality control of pharmaceutical formulations containing these compounds.
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a powerful technique used to investigate reaction mechanisms and metabolic pathways by tracking the fate of specific atoms within a molecule spectroinlets.combionity.com. For caffeine, isotopic labeling studies have been conducted to understand its metabolism by cytochrome P450 enzymes researchgate.netrsc.org.
Studies involving caffeine labeled with isotopes such as ²H, ³H, ¹¹C, ¹³C, ¹⁴C, and ¹⁵N have been reported researchgate.netrsc.org. These labeled forms can be synthesized through various methods, including hydrogen-isotope exchange catalyzed by bases or metals, partial synthesis from labeled xanthine (B1682287) derivatives, or total synthesis from labeled building blocks researchgate.netrsc.org. The position of the isotopic label in the caffeine molecule can influence its metabolic fate, providing insights into the enzymatic reactions involved researchgate.net. For instance, trideuteromethylation at different nitrogen positions has been used to study kinetic isotope effects in caffeine metabolism by CYP1A2 researchgate.net.
Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques used to detect and characterize isotopically labeled compounds and their transformation products, allowing for the elucidation of reaction mechanisms bionity.comrsc.orgrsc.org. While the search results provided detailed information on caffeine isotopic labeling, specific studies on isotopic labeling of propyphenazone for reaction mechanism elucidation were not prominently featured. However, the principles and techniques used for caffeine could potentially be applied to propyphenazone to study its metabolic transformations and degradation pathways at a mechanistic level.
Supramolecular Chemistry of Chemical Compounds and Their Guests
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of host-guest complexes and supramolecular assemblies numberanalytics.comslideshare.net. Research in this area involving caffeine has explored its interactions with various host molecules.
Caffeine can act as a guest molecule, binding within the cavities or recognition sites of suitable host molecules through non-covalent forces such as hydrogen bonding, π-π stacking, and CH-π interactions acs.org. Studies have demonstrated the formation of host-guest complexes between caffeine and synthetic receptors, including those based on triphenylene (B110318) ketals and pillararenes acs.orgtandfonline.comfrontiersin.org.
These supramolecular interactions have been exploited for applications such as the sensing and selective detection of caffeine in aqueous solutions using fluorescent indicator displacement assays acs.orgfrontiersin.org. The binding affinity and selectivity of the host molecule towards caffeine over structurally related compounds like theophylline (B1681296) and theobromine (B1682246) are crucial aspects investigated in these studies acs.orgfrontiersin.org. Techniques like NMR spectroscopy and calorimetry are used to characterize the binding interactions and determine binding constants acs.org.
While the search results provided examples of caffeine in supramolecular chemistry, specific research on the supramolecular chemistry of propyphenazone was not highlighted. However, given its chemical structure containing aromatic rings and potential hydrogen bonding sites, propyphenazone could also be a subject for supramolecular studies, exploring its interactions with various host molecules for potential applications in areas like molecular recognition, separation, or targeted delivery.
Mechanistic Studies on Chemical Interactions with Biological Macromolecules (e.g., enzymes, receptors, in vitro without therapeutic claims)
Understanding the mechanistic details of how chemical compounds interact with biological macromolecules like enzymes and receptors is fundamental in chemical biology. This research focuses on the molecular-level interactions without making therapeutic claims about formulated products.
Caffeine is known to interact with several biological macromolecules. Its primary mechanism of action involves antagonism of adenosine (B11128) receptors (A₁, A₂A, A₂B, and A₃) wikipedia.orgnih.gov. Caffeine's structural similarity to adenosine allows it to bind to these receptors and block adenosine's effects wikipedia.org. The binding affinities of caffeine for different adenosine receptor subtypes have been quantified wikipedia.org. Caffeine also interacts with phosphodiesterase enzymes, leading to increased cyclic AMP levels at higher concentrations wikipedia.orgnih.gov. Furthermore, caffeine is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, involving complex interactions at the enzyme's active site nih.govnih.govnih.gov. Crystal structures of CYP3A4 bound to caffeine have provided insights into multiple substrate binding sites and interaction mechanisms, including aromatic stacking and polar contacts nih.gov.
Propyphenazone, a pyrazolone derivative, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 researchgate.netacs.orgnih.govresearchgate.netacs.orgpatsnap.com. These enzymes are involved in the synthesis of prostaglandins (B1171923) patsnap.com. Research has explored the interaction of propyphenazone and its derivatives with COX enzymes, including studies on the potency and selectivity of inhibition researchgate.netacs.orgnih.govresearchgate.netacs.org. Molecular modeling techniques have been used to investigate the binding of propyphenazone-based compounds to the active sites of COX enzymes researchgate.netresearchgate.netacs.org.
These mechanistic studies, conducted in vitro, provide valuable information on the molecular basis of the interactions between propyphenazone and caffeine with key biological targets, contributing to the broader understanding of their chemical biology.
Q & A
Q. Methodological Notes
- Data Collection : Prioritize primary sources (e.g., original clinical case reports) over secondary summaries to reduce bias .
- Conflict Resolution : Use Bradford Hill criteria to evaluate causality in toxicity studies, assessing strength, consistency, and biological plausibility .
- Reporting : Follow journal-specific guidelines for experimental details (e.g., Beilstein Journal’s requirements for compound characterization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
